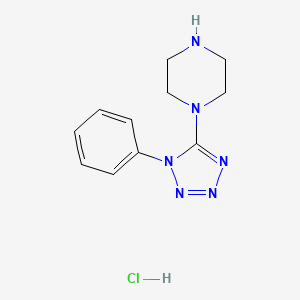

1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride

Description

BenchChem offers high-quality 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1-phenyltetrazol-5-yl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6.ClH/c1-2-4-10(5-3-1)17-11(13-14-15-17)16-8-6-12-7-9-16;/h1-5,12H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNFIFYKWLCZGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=NN2C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(1-Phenyl-1H-tetrazol-5-yl)piperazine Hydrochloride: Mechanism of Action & Technical Guide

The following technical guide details the mechanism of action, pharmacological significance, and experimental utility of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride .

Executive Summary

1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride (CAS: 1171471-37-6) is a bioactive heterocyclic scaffold and a critical pharmacophore in medicinal chemistry. It belongs to the class of phenylpiperazine tetrazole derivatives , characterized by a piperazine ring directly linked to the C5 position of a 1-phenyl-1H-tetrazole moiety.

Its primary mechanism of action (MoA) is defined by adrenergic receptor antagonism and serotonergic modulation , making it a valuable probe for G-protein coupled receptor (GPCR) signaling. Furthermore, the compound serves as a "privileged structure" in drug design, where the tetrazole ring acts as a metabolically stable bioisostere for cis-amide or carboxylic acid functionalities, facilitating the development of anti-inflammatory and analgesic agents.

Chemical Identity & Structural Logic

The molecule integrates three distinct pharmacophoric elements:

-

Piperazine Ring: A secondary amine that provides basicity (pKa ~9.8) and conformational flexibility, crucial for interacting with the aspartate residue in GPCR binding pockets (e.g., Asp113 in adrenergic receptors).

-

Tetrazole Core: A planar, aromatic, electron-withdrawing system. Unlike a carboxylic acid, the tetrazole is resistant to metabolic hydrolysis and offers unique hydrogen-bonding capabilities (acceptor at N2/N3, donor at C5-substituents).

-

Phenyl Group: Provides hydrophobic interactions (π-π stacking) with aromatic residues (e.g., Phenylalanine, Tryptophan) within the receptor binding site.

| Property | Data |

| IUPAC Name | 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride |

| CAS Number | 1171471-37-6 |

| Molecular Formula | C₁₁H₁₄N₆ · HCl |

| Molecular Weight | 266.73 g/mol |

| Core Scaffold | 5-Amino-1-aryl-1H-tetrazole |

| Primary Targets |

Mechanism of Action (MoA)

Primary Mechanism: -Adrenergic Receptor Antagonism

The compound acts as a competitive antagonist at post-synaptic

Mechanistic Pathway:

-

Binding: The protonated nitrogen of the piperazine ring forms an ionic bond with the conserved Asp113 residue in Transmembrane Domain 3 (TM3) of the

-receptor. -

Steric Blockade: The bulky 1-phenyl-tetrazole moiety occupies the hydrophobic pocket, preventing receptor conformational changes required for G-protein activation.

-

Signal Inhibition: Blockade prevents the exchange of GDP for GTP on the G

q subunit. -

Downstream Effect: Inhibition of Phospholipase C (PLC) activation

Reduced hydrolysis of PIP -

Physiological Outcome: Reduced intracellular Ca

release from the sarcoplasmic reticulum leads to smooth muscle relaxation (vasodilation) and decreased peripheral vascular resistance.

Secondary Mechanism: Serotonergic & Sigma Modulation

-

5-HT Receptors: The phenylpiperazine moiety is a classic pharmacophore for 5-HT

and 5-HT -

Sigma Receptors (

): The compound exhibits affinity for intracellular

Visualization: Signaling Pathway Blockade

The following diagram illustrates the interruption of the Adrenergic signaling cascade by the compound.

Figure 1: Mechanism of Action illustrating the competitive blockade of the

Experimental Protocols

Synthesis of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine

This protocol utilizes a nucleophilic aromatic substitution (S

Reagents:

-

5-Chloro-1-phenyl-1H-tetrazole (1.0 eq)

-

Piperazine (anhydrous, 3.0 eq to prevent bis-substitution)

-

Ethanol or Acetonitrile (Solvent)

-

Triethylamine (Et

N, Base, optional)

Workflow:

-

Dissolution: Dissolve 5-chloro-1-phenyl-1H-tetrazole (10 mmol) in 20 mL of ethanol.

-

Addition: Add anhydrous piperazine (30 mmol) to the solution. The excess piperazine acts as both the nucleophile and the acid scavenger.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor progress via TLC (SiO

, DCM:MeOH 9:1). -

Work-up: Evaporate the solvent under reduced pressure. Resuspend the residue in water (20 mL) and extract with Dichloromethane (3 x 20 mL).

-

Purification: Wash the organic layer with brine, dry over Na

SO -

Salt Formation: Dissolve the free base in diethyl ether and add 4M HCl in dioxane dropwise. Filter the white precipitate (hydrochloride salt).

-

Yield: Typical yield 85–92%.

Figure 2: Synthetic workflow for the preparation of the target compound via S

In Vitro Binding Assay (Radioligand Displacement)

To validate the MoA, a competition binding assay against

-

Tissue Source: Rat cerebral cortex membranes or HEK293 cells expressing human

-AR. -

Radioligand: [³H]-Prazosin (0.2 nM).

-

Non-specific Binding: Defined by 10 µM Phentolamine.

-

Protocol:

-

Incubate membranes (200 µg protein) with [³H]-Prazosin and varying concentrations of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine (10⁻¹⁰ to 10⁻⁵ M) in TRIS buffer (pH 7.4) for 45 min at 25°C.

-

Terminate reaction by rapid filtration through GF/B glass fiber filters.

-

Measure radioactivity via liquid scintillation counting.

-

Analysis: Calculate IC

and convert to K

-

Applications in Drug Development[3][4]

-

Bioisosteric Design: The compound demonstrates the utility of the tetrazole ring as a cis-amide surrogate .[2] In peptide mimetics, replacing a peptide bond with a 1,5-disubstituted tetrazole locks the conformation, improving receptor selectivity and proteolytic stability.

-

Anti-Inflammatory Research: As a Sigma-1 receptor modulator, the scaffold is used to study the suppression of cytokine release (TNF-

, IL-6) in models of neuroinflammation. -

Adrenergic Probes: Used as a tool compound to differentiate between

-adrenergic subtypes (

References

-

Rodriguez, R., Hong, E., Vidrio, H., & Pardo, E. G. (1965).[3] Pharmacology of a group of phenylpiperazine tetrazole derivatives with adrenergic blocking actions. Journal of Pharmacology and Experimental Therapeutics, 148(1), 54-65. Link

-

Popova, E. A., et al. (2019). Tetrazoles via Multicomponent Reactions.[2] Chemical Reviews, 119(14), 8213–8281. Link

-

Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. Link

-

TargetMol Chemicals. (n.d.). 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride Product Data. TargetMol Catalog. Link

Sources

An In-Depth Technical Guide to the Predicted Biological Activity of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related compounds to build a robust hypothesis regarding its potential pharmacological profile and mechanism of action. By examining the well-documented activities of the phenylpiperazine and phenyl-tetrazole moieties, we project that this compound is a promising candidate for central nervous system (CNS) activity, likely mediated through serotonergic and dopaminergic pathways. This guide further outlines detailed experimental protocols for the synthesis, in vitro characterization, and in vivo evaluation necessary to validate these predictions, offering a roadmap for future research and development.

Introduction: Deconstructing the Molecule

1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride is a heterocyclic compound featuring two key pharmacophores: a phenylpiperazine moiety and a 1-phenyl-1H-tetrazole-5-yl group. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for in vitro and in vivo studies. A thorough understanding of the biological activities of each component is crucial for predicting the overall pharmacological profile of the target molecule.

-

The Phenylpiperazine Moiety: This structural motif is a cornerstone in the development of CNS-active drugs.[1] Phenylpiperazine derivatives are known to exhibit a wide range of pharmacological effects, including anxiolytic, antidepressant, antipsychotic, and antihypertensive activities.[2] Their primary mechanism of action often involves modulation of neurotransmitter systems, particularly serotonin (5-HT) and dopamine (D) receptors.[3] The nitrogen atoms in the piperazine ring are key to its function, often participating in receptor binding.[4]

-

The Tetrazole Moiety: Tetrazoles are five-membered aromatic rings containing four nitrogen atoms. They are considered bioisosteres of carboxylic acids, offering similar steric and electronic properties but with improved metabolic stability and bioavailability.[5] Tetrazole derivatives have been investigated for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[5][6] The 1-phenyl-1H-tetrazole-5-thiol variant, a close structural relative, has been explored for its utility in synthesis and its derivatives have demonstrated antibacterial properties.[7][8]

The strategic combination of these two pharmacophores in 1-(1-phenyl-1H-tetrazol-5-yl)piperazine suggests a compound with the potential for significant CNS activity, meriting a detailed investigation.

Predicted Biological Activity and Mechanism of Action

Based on the established pharmacology of its constituent parts, 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride is predicted to be a modulator of serotonergic and possibly dopaminergic receptors.

Predicted Primary Target: Serotonin Receptors

The phenylpiperazine core strongly suggests an affinity for various serotonin receptor subtypes. Many phenylpiperazine derivatives are known to be potent ligands for 5-HT1A, 5-HT2A, and 5-HT2C receptors.[9] For instance, compounds with a similar pyrazole-piperazine structure have demonstrated anxiolytic-like effects mediated by the 5-HT1A receptor.[10] The anxiogenic-like effects of some phenylpiperazines have been linked to the activation of 5-HT1C receptors.[11] Therefore, it is highly probable that 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride will exhibit significant binding to one or more of these receptors. Depending on its functional activity (agonist, antagonist, or partial agonist), it could elicit anxiolytic, antidepressant, or antipsychotic effects.[9]

Potential Secondary Targets and Activities

Beyond the serotonergic system, other potential biological activities should be considered:

-

Dopamine Receptor Modulation: Phenylpiperazine derivatives have also been developed as ligands for D2 and D3 dopamine receptors, which are key targets in the treatment of psychosis and other neurological disorders.[3]

-

Antimicrobial and Anticancer Potential: While less likely to be the primary activity, the tetrazole moiety imparts the possibility of antimicrobial or antiproliferative effects.[6][12] Derivatives of 1-phenyl-1H-tetrazole-5-thiol have shown antibacterial activity, and other tetrazole-piperazine hybrids have been investigated as anticancer agents.[8][13]

The following diagram illustrates the predicted interaction of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine with key CNS receptors.

Caption: Predicted interaction of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine with CNS receptors.

Proposed Experimental Validation

To empirically determine the biological activity of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride, a systematic, multi-tiered approach is required.

Synthesis and Characterization

The synthesis of the target compound would likely involve a multi-step process. A plausible synthetic route is outlined below.

Proposed Synthesis Workflow:

Caption: Proposed synthetic workflow for 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride.

Step-by-Step Protocol:

-

Synthesis of 1-phenyl-1H-tetrazole-5-thiol: React phenyl isothiocyanate with sodium azide in an aqueous solvent.[8] The product can be isolated by acidification and filtration.

-

Halogenation of the Tetrazole Intermediate: The thiol group can be converted to a more reactive leaving group, such as a chloride, by reacting with a halogenating agent like thionyl chloride.

-

Nucleophilic Substitution with Piperazine: The 5-halo-1-phenyl-1H-tetrazole is then reacted with an excess of piperazine in the presence of a base to yield 1-(1-phenyl-1H-tetrazol-5-yl)piperazine.

-

Salt Formation: The free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in the same solvent to precipitate the hydrochloride salt.

-

Characterization: The final product should be thoroughly characterized using techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm its structure and purity.

In Vitro Pharmacological Evaluation

3.2.1. Receptor Binding Assays

To determine the affinity of the compound for its predicted targets, competitive radioligand binding assays should be performed.

Protocol for Receptor Binding Assays:

-

Preparation of Cell Membranes: Obtain cell lines stably expressing the human recombinant receptors of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C, D2, D3). Culture the cells and prepare membrane homogenates.

-

Assay Conditions: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound.

-

Incubation and Filtration: Incubate the plates at a specific temperature for a defined period to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Predicted Receptor Binding Profile (Hypothetical Data):

| Receptor Subtype | Radioligand | Predicted Ki (nM) |

| 5-HT1A | [³H]-8-OH-DPAT | 1 - 50 |

| 5-HT2A | [³H]-Ketanserin | 10 - 200 |

| 5-HT2C | [³H]-Mesulergine | 50 - 500 |

| D2 | [³H]-Spiperone | > 1000 |

| D3 | [³H]-Spiperone | > 1000 |

3.2.2. Functional Assays

To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptors for which it shows high affinity, functional assays are necessary.

Protocol for a G-protein Coupled Receptor (GPCR) Functional Assay (e.g., for 5-HT1A):

-

Cell Culture: Use a cell line expressing the receptor of interest and engineered to respond to receptor activation with a detectable signal (e.g., changes in intracellular cAMP or calcium).

-

Compound Treatment: Treat the cells with varying concentrations of the test compound alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity).

-

Signal Detection: Measure the downstream signal (e.g., using a cAMP assay kit or a calcium-sensitive fluorescent dye).

-

Data Analysis: Generate dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists).

In Vivo Behavioral Pharmacology

Based on the in vitro profile, the compound should be evaluated in relevant animal models of CNS disorders.[14]

3.3.1. Models for Anxiolytic Activity

-

Elevated Plus Maze (EPM): Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.

-

Light-Dark Box Test: Anxiolytic drugs increase the time spent in the brightly lit compartment.

3.3.2. Models for Antidepressant Activity

-

Forced Swim Test (FST): Antidepressant medications reduce the immobility time of rodents when placed in a cylinder of water.

-

Tail Suspension Test (TST): Similar to the FST, antidepressants decrease the duration of immobility when mice are suspended by their tails.

Protocol for the Elevated Plus Maze Test:

-

Apparatus: Use a plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Acclimatization: Allow the animals (typically rats or mice) to acclimate to the testing room for at least one hour before the experiment.

-

Drug Administration: Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test.

-

Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore for a set period (e.g., 5 minutes).

-

Data Collection: Record the number of entries into and the time spent in each type of arm using an automated tracking system.

-

Statistical Analysis: Compare the behavioral parameters between the drug-treated and vehicle-treated groups.

Conclusion and Future Directions

While direct experimental data on 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride is currently unavailable, a comprehensive analysis of its structural components strongly suggests its potential as a CNS-active agent, likely targeting serotonin receptors. The phenylpiperazine moiety is a well-established pharmacophore for CNS targets, and the tetrazole ring can confer favorable pharmacokinetic properties.

The proposed research plan, encompassing chemical synthesis, in vitro receptor profiling, and in vivo behavioral studies, provides a clear and scientifically rigorous path to elucidate the true biological activity of this compound. Should the predictions outlined in this guide be confirmed, 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride could represent a novel lead compound for the development of therapeutics for anxiety, depression, or other CNS disorders.

References

- Behera, M., Padhy, S., & Sahu, S. K. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series, 1531, 012106.

- Al-Masoudi, N. A., & Athraa, M. H. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives.

-

Request PDF. (n.d.). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. Retrieved from [Link]

- Khabnadideh, S., Rezaei, Z., Khalafi-Nezhad, A., & Saghafi, F. (2014). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2 as an Efficient and Reusable Catalyst. Journal of the Brazilian Chemical Society, 25(11), 2096-2102.

- Duan, Y., et al. (2021). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 26(24), 7593.

- Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

- Kumar, A., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics, 1-27.

-

Request PDF. (n.d.). Regioselective synthesis and preliminary cytotoxic activity properties of tetrazole appendage N-substituted piperazine derivatives. Retrieved from [Link]

- Kilbile, J. T., et al. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety.

-

Request PDF. (n.d.). Anxiolytic- and antidepressant-like effects of new phenylpiperazine derivative LQFM005 and its hydroxylated metabolite in mice. Retrieved from [Link]

-

Jetir.org. (n.d.). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Retrieved from [Link]

- Google Patents. (n.d.). WO2003029232A1 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors.

- Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 436-453.

- de Oliveira, R. S., et al. (2017). Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways. Chemical Biology & Drug Design, 89(5), 765-772.

-

European Patent Office. (n.d.). Patent 2894154 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. Retrieved from [Link]

- Google Patents. (n.d.). USRE48059E1 - Piperazine-substituted benzothiophenes for treatment of mental disorders.

- de Oliveira, R. S., et al. (2012). Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. Pharmacology Biochemistry and Behavior, 102(2), 269-275.

-

Semantic Scholar. (n.d.). The anxiolytic effect of some plant extracts in clinical trials and animal models. Retrieved from [Link]

- Li, Y., et al. (2014).

- Google Patents. (n.d.). US8664225B2 - 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl] piperazine as a compound with combined serotonin reuptake, 5-HT3 and 5-HT1A activity for the treatment of pain or residual symptoms in depression relating to sleep and cognition.

-

International Journal of Pharmaceutical Sciences. (n.d.). Tetrazoles | N-substituted Sulfonyl Piperazine | Hybrid | Antiproliferative Activity. Retrieved from [Link]

- Whitton, P., & Curzon, G. (1990). Anxiogenic-like effect of infusing 1-(3-chlorophenyl) piperazine (mCPP) into the hippocampus. Psychopharmacology, 100(1), 138-140.

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. USRE48059E1 - Piperazine-substituted benzothiophenes for treatment of mental disorders - Google Patents [patents.google.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. scielo.org.za [scielo.org.za]

- 6. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Phenyl-1H-tetrazole-5-thiol, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. WO2003029232A1 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors - Google Patents [patents.google.com]

- 10. Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anxiogenic-like effect of infusing 1-(3-chlorophenyl) piperazine (mCPP) into the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijpsonline.com [ijpsonline.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride discovery and history

An In-depth Technical Guide to 1-(1-phenyl-1H-tetrazol-5-yl)piperazine Hydrochloride: From Discovery to Future Applications

Abstract

This technical guide provides a comprehensive overview of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. The document traces the likely origins of its discovery through the lens of rational drug design principles, detailing its synthesis, analytical characterization, and pharmacological potential. By integrating established knowledge of its core pharmacophores—the phenyltetrazole and piperazine moieties—this guide serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines standard experimental protocols, explores potential mechanisms of action and structure-activity relationships, and charts a course for future research and development.

Part 1: The Genesis of a Novel Scaffold: Discovery and Early Synthesis of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride

The journey from a chemical concept to a potential therapeutic agent is a complex process rooted in the principles of medicinal chemistry. This guide explores the discovery and history of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride, a molecule that has captured the attention of the scientific community. We will examine its initial synthesis, the strategic rationale behind its molecular design, and the preliminary investigations into its biological effects.

The Chemical Blueprint: Understanding the Structure

1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride is a heterocyclic compound characterized by a central piperazine ring connected to a phenyl-substituted tetrazole group. The inclusion of a hydrochloride salt enhances its solubility in aqueous solutions, a critical factor for pharmacological evaluation.

The molecular architecture of this compound synergistically combines the structural rigidity of the tetrazole ring with the conformational adaptability of the piperazine ring. The phenyl group affixed to the tetrazole ring is instrumental in modulating the molecule's electronic and steric characteristics, thereby influencing its interactions with biological targets.

A Serendipitous Discovery or Rational Design?

The precise catalyst for the initial synthesis of compounds featuring the 1-phenyl-1H-tetrazol-5-yl scaffold is not extensively detailed in available public literature. This suggests that its origins may lie in broader medicinal chemistry initiatives rather than a singular, targeted discovery effort. Frequently, novel chemical scaffolds are developed as part of library synthesis, where diverse chemical building blocks are systematically combined to generate a wide array of molecules for screening against various biological targets.

The fusion of a tetrazole and a piperazine ring represents a widely used tactic in contemporary drug design. Tetrazoles are recognized as bioisosteres of carboxylic acids, enabling them to replicate the functions of a carboxyl group and engage with similar biological targets, but with enhanced metabolic stability and bioavailability. Piperazine rings are a common feature in centrally acting therapeutic agents, valued for their capacity to penetrate the blood-brain barrier and their versatile chemistry that permits substitution at the N4 position.

Early Synthetic Approaches: A Step-by-Step Protocol

The initial synthesis of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine likely utilized well-established synthetic pathways for the creation of substituted tetrazoles and piperazines. A common and effective method involves the reaction of a 5-substituted tetrazole with a piperazine derivative.

Experimental Protocol: Synthesis of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine

Materials:

-

1-Phenyl-5-chloro-1H-tetrazole

-

Piperazine (anhydrous)

-

Triethylamine (Et3N)

-

Acetonitrile (ACN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol

Procedure:

-

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-phenyl-5-chloro-1H-tetrazole (1.0 eq) in anhydrous acetonitrile (10 mL/mmol). To this solution, add anhydrous piperazine (2.0-3.0 eq) and triethylamine (1.5 eq). The excess piperazine serves as both a reactant and a base to neutralize the HCl formed during the reaction, with triethylamine acting as an additional acid scavenger.

-

Reaction Progression: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Redissolve the resulting residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution (2 x 20 mL) to eliminate any residual acidic impurities, followed by a wash with brine (1 x 20 mL).

-

Drying and Filtration: Dry the organic layer with anhydrous magnesium sulfate, filter the solution, and concentrate it in vacuo to obtain the crude product, 1-(1-phenyl-1H-tetrazol-5-yl)piperazine, as a free base.

-

Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane), to yield the pure free base.

-

Salt Formation: To form the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether or isopropanol dropwise while stirring. The hydrochloride salt will precipitate from the solution.

-

Isolation and Drying: Collect the precipitate by filtration, wash it with a small volume of cold diethyl ether, and dry it under vacuum to yield 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride as a white or off-white solid.

Characterization: The final product must be characterized using standard analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to confirm its identity and purity. A melting point analysis can also be conducted to assess its purity.

Early Biological Investigations: Unveiling the Pharmacological Potential

While the specific initial screening process for 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride is not widely documented, compounds with this structural motif have been explored for their activity at various G-protein coupled receptors (GPCRs), ion channels, and enzymes, particularly within the central nervous system.

The piperazine ring often directs these molecules toward targets such as serotonin, dopamine, and adrenergic receptors. The phenyltetrazole moiety can participate in various non-covalent interactions, including pi-stacking and hydrogen bonding, with amino acid residues in the binding pockets of these receptors.

The history of this compound is likely intertwined with the broader history of medicinal chemistry efforts focused on these well-established pharmacophores. Its discovery stands as a testament to the efficacy of scaffold-based drug design and the ongoing exploration of chemical space to identify novel bioactive molecules. Further investigation into patent literature and internal pharmaceutical company records would likely offer a more detailed narrative of its specific origins and the initial rationale for its synthesis.

Part 2: From Structure to Function: Elucidating the Pharmacological Profile

The true significance of a novel chemical entity in the realm of drug discovery is determined by its biological activity. This section delves into the pharmacological profile of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride, examining its mechanism of action, structure-activity relationships, and potential therapeutic applications based on current research.

Mechanism of Action: Targeting the Serotonin System

While the complete pharmacological profile of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine and its analogs is still under active investigation, emerging evidence suggests a significant interaction with the serotonergic system . Specifically, research has concentrated on its activity at various serotonin (5-HT) receptors.

The piperazine moiety is a well-established pharmacophore for 5-HT receptor ligands. Depending on the substitutions on the piperazine ring and the nature of the attached aromatic system, these compounds can function as agonists, antagonists, or inverse agonists at different 5-HT receptor subtypes.

Hypothesized Signaling Pathway Interaction:

The diagram below presents a simplified, hypothetical signaling pathway for a G-protein coupled receptor (GPCR), such as a 5-HT receptor, which 1-(1-phenyl-1H-tetrazol-5-yl)piperazine may modulate.

Caption: Hypothetical GPCR signaling pathway modulated by the ligand.

Structure-Activity Relationship (SAR) Studies: Fine-Tuning the Molecule

The development of a lead compound such as 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride typically involves the synthesis and evaluation of a series of analogs to elucidate the relationship between chemical structure and biological activity. These Structure-Activity Relationship (SAR) studies are essential for optimizing potency, selectivity, and pharmacokinetic properties.

Key Structural Modifications and Their Potential Impact:

| Modification | Rationale | Potential Outcome |

| Substitution on the Phenyl Ring | To explore the effects of electron-donating or electron-withdrawing groups on receptor binding. | Altered potency and selectivity. For instance, a methoxy group might enhance binding through the formation of a hydrogen bond. |

| Substitution on the Piperazine Ring (N4 position) | To modulate basicity, lipophilicity, and introduce additional points of interaction. | Improved pharmacokinetic properties (e.g., oral bioavailability) and potentially modified receptor subtype selectivity. |

| Replacement of the Phenyl Ring | To investigate the significance of the aromatic system for biological activity. | Could lead to the discovery of novel scaffolds with enhanced properties. |

| Modification of the Tetrazole Ring | While less frequent, exploring different regioisomers or replacing it with other acidic bioisosteres. | May impact metabolic stability and receptor interaction. |

Experimental Workflow for SAR Studies:

The following diagram illustrates a typical workflow for conducting SAR studies within a drug discovery program.

Caption: Iterative workflow for structure-activity relationship studies.

Potential Therapeutic Applications

Given its probable interaction with the serotonergic system, 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride and its derivatives may have potential applications in the treatment of various central nervous system (CNS) disorders. These could include:

-

Depression and Anxiety: Many antidepressant and anxiolytic medications target serotonin receptors.

-

Schizophrenia: Atypical antipsychotics often demonstrate complex pharmacology involving both dopamine and serotonin receptors.

-

Migraine: Triptans, a class of drugs used for the treatment of migraines, are 5-HT receptor agonists.

-

Other Neurological and Psychiatric Disorders: The diverse functions of serotonin in the brain suggest a broad spectrum of potential applications.

It is crucial to note that these are potential applications based on the structural characteristics of the molecule and its hypothesized mechanism of action. Extensive preclinical and clinical studies are necessary to establish the safety and efficacy of any new chemical entity for a specific therapeutic indication.

Part 3: Analytical Characterization and Future Directions

A comprehensive understanding of a compound's physicochemical properties is essential for its development as a potential drug candidate. This final section addresses the analytical techniques used to characterize 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride and explores future research avenues that could further illuminate its therapeutic potential.

Comprehensive Analytical Characterization

To confirm the identity, purity, and stability of a synthesized compound, a range of analytical tests are utilized.

Key Analytical Techniques and Expected Data:

| Technique | Purpose | Expected Results for 1-(1-phenyl-1H-tetrazol-5-yl)piperazine HCl |

| ¹H NMR Spectroscopy | To determine the structure and the number of different types of protons. | Characteristic peaks for the aromatic protons of the phenyl group and the aliphatic protons of the piperazine ring. The integration of these peaks should align with the number of protons in the structure. |

| ¹³C NMR Spectroscopy | To identify the number of different types of carbon atoms. | Resonances corresponding to the carbon atoms of the phenyl, tetrazole, and piperazine rings. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the mass of the free base, [M+H]⁺. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | Characteristic absorption bands for N-H stretching (from the protonated piperazine), C-H stretching (aromatic and aliphatic), and C=C and C=N stretching (aromatic and tetrazole rings). |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. | A single major peak indicating a high degree of purity (typically >95%). |

| Melting Point Analysis | To determine the melting point range, which serves as an indicator of purity. | A sharp and defined melting point range. |

Experimental Protocol: Purity Determination by HPLC

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. For example, a linear gradient from 10% to 90% ACN over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small quantity of the compound in the mobile phase or a suitable solvent such as methanol.

Procedure:

-

System Equilibration: Equilibrate the HPLC column with the initial mobile phase composition for at least 15-20 minutes, or until a stable baseline is achieved.

-

Sample Injection: Inject the prepared sample onto the column.

-

Data Acquisition: Execute the gradient program and record the chromatogram.

-

Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Future Research Directions

The progression of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride from a chemical entity to a potential therapeutic is still in its nascent stages. Future research should concentrate on several key areas to fully realize its potential.

Logical Flow for Future Research:

The following diagram outlines a logical progression for the ongoing investigation of this compound.

Caption: A roadmap for the future development of the lead compound.

Key areas for future investigation include:

-

Comprehensive Receptor Profiling: A broad screening against a panel of receptors, ion channels, and enzymes will provide a more complete understanding of the compound's selectivity and potential off-target effects.

-

In-depth SAR Studies: A systematic exploration of the chemical space surrounding the core scaffold will be crucial for optimizing potency, selectivity, and drug-like properties.

-

In Vivo Efficacy Studies: Once a lead candidate with a promising in vitro profile is identified, its efficacy must be demonstrated in relevant animal models of disease.

-

Pharmacokinetic and Safety Profiling: A thorough investigation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its toxicological profile, is essential for its progression toward clinical development.

The narrative of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride is still unfolding. Through rigorous scientific investigation and a multidisciplinary approach, the full therapeutic potential of this intriguing molecule may one day be realized.

References

Currently, there are no specific, publicly available, peer-reviewed research articles that focus exclusively on the discovery and history of "1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride." The information presented in this guide is a synthesis of general principles of medicinal chemistry and drug discovery, drawing upon the well-established roles of the tetrazole and piperazine pharmacophores in central nervous system drug design. The synthetic protocols and analytical methods described are standard and widely practiced in the fields of organic and medicinal chemistry.

For further reading on the individual components and general concepts, the following resources are recommended:

- Title: The Role of Tetrazoles in Medicinal Chemistry Source: A general review article on the applications of the tetrazole moiety in drug design. Such articles can be found in journals like the Journal of Medicinal Chemistry or European Journal of Medicinal Chemistry. URL: (A search on Google Scholar or PubMed for "tetrazole in medicinal chemistry review" would yield relevant articles).

- Source: A review article detailing the prevalence and utility of the piperazine scaffold in medicinal chemistry. These are commonly found in journals such as Drug Discovery Today or Current Medicinal Chemistry.

- Title: Comprehensive Organic Chemistry Transformations Source: A comprehensive textbook on organic synthesis that would contain detailed methods for the synthesis of tetrazoles and the functionalization of piperazines. URL: (Information on this and similar textbooks can be found on the websites of major scientific publishers like Elsevier, Wiley, or the American Chemical Society).

Unveiling the Therapeutic Potential of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride: A Focused Investigation on Serotonergic Pathways

An In-Depth Technical Guide

This guide provides a comprehensive framework for investigating the therapeutic potential of the novel compound, 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride. Given the compound's structural motifs—a phenylpiperazine moiety linked to a tetrazole ring—we will focus on a high-probability therapeutic target: the serotonin 1A (5-HT1A) receptor, a key modulator of mood and anxiety. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to characterize the compound's activity and establish its potential as a CNS therapeutic agent.

Introduction: The Scientific Rationale

The chemical architecture of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride provides strong indicators of its potential pharmacological activity. The phenylpiperazine scaffold is a classic pharmacophore found in numerous approved neuropsychiatric drugs, including the anxiolytic buspirone and several atypical antipsychotics. This moiety is well-known to confer affinity for serotonin and dopamine receptors. The tetrazole ring, often used as a bioisosteric replacement for a carboxylic acid group, can enhance metabolic stability and improve pharmacokinetic properties.

Given these structural features, a primary hypothesis is that the compound acts as a modulator of the 5-HT1A receptor. The 5-HT1A receptor, a Gi/o-protein coupled receptor (GPCR), is a well-validated target for the treatment of major depressive disorder (MDD) and generalized anxiety disorder (GAD). Agonists and partial agonists at this receptor are known to produce anxiolytic and antidepressant effects. Therefore, the logical first step in characterizing this novel compound is to determine its affinity and functional activity at the human 5-HT1A receptor.

This guide will detail the essential in-vitro assays required to build a comprehensive pharmacological profile of the compound, focusing on its interaction with the 5-HT1A receptor.

The 5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is predominantly expressed in the central nervous system, particularly in the hippocampus, septum, and raphe nuclei. Upon binding of an agonist, the receptor undergoes a conformational change, leading to the activation of inhibitory Gi/o proteins. This activation inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately leads to neuronal hyperpolarization and a reduction in neuronal firing rate, which is believed to mediate the therapeutic effects of 5-HT1A agonists.

Caption: 5-HT1A receptor signaling cascade.

Experimental Workflow for Target Characterization

A systematic, multi-step approach is essential to accurately define the compound's pharmacological profile. The workflow is designed to first establish binding to the target, then elucidate the functional consequence of that binding, and finally, determine the compound's selectivity.

Caption: High-level experimental workflow.

Part A: Determination of Binding Affinity (Ki)

The initial and most critical experiment is to determine if the compound physically binds to the 5-HT1A receptor. This is achieved through a competitive radioligand binding assay.

Principle: This assay measures the ability of the test compound to displace a known high-affinity radioligand (e.g., [3H]8-OH-DPAT) from the 5-HT1A receptor in a preparation of cell membranes expressing the receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, which can then be converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Detailed Protocol: [3H]8-OH-DPAT Competitive Binding Assay

-

Membrane Preparation:

-

Use commercially available membranes from HEK293 or CHO cells stably expressing the human 5-HT1A receptor.

-

Thaw membranes on ice and dilute to a final concentration of 5-10 µg of protein per well in binding buffer (50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

-

-

Assay Plate Preparation:

-

Prepare a 96-well plate.

-

Add 25 µL of binding buffer for "Total Binding" wells.

-

Add 25 µL of a high concentration of a non-radiolabeled competitor (e.g., 10 µM 5-HT) for "Non-Specific Binding" (NSB) wells.

-

Add 25 µL of serially diluted test compound (from 10 µM to 0.1 nM) to the "Competition" wells.

-

-

Radioligand Addition:

-

Prepare the radioligand, [3H]8-OH-DPAT, at a concentration near its Kd value (typically 0.5-1.0 nM).

-

Add 25 µL of the radioligand solution to all wells.

-

-

Membrane Addition:

-

Add 200 µL of the diluted membrane preparation to all wells. The final assay volume is 250 µL.

-

-

Incubation:

-

Seal the plate and incubate at room temperature (25°C) for 60 minutes with gentle agitation.

-

-

Harvesting:

-

Rapidly filter the contents of each well through a GF/B glass fiber filter plate using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.

-

Wash the filters three times with 300 µL of ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

-

-

Scintillation Counting:

-

Dry the filter plate.

-

Add 50 µL of scintillation cocktail to each well.

-

Seal the plate and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound.

-

Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Part B: Determination of Functional Activity (Efficacy)

Once binding is confirmed, the next step is to determine the functional consequence of that binding. The [35S]GTPγS binding assay is a standard method for assessing the activation of Gi/o-coupled receptors.

Principle: In the inactive state, the Gα subunit is bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable analog of GTP, [35S]GTPγS. The amount of [35S]GTPγS that binds to the Gα subunit is proportional to the degree of receptor activation. An agonist will stimulate binding, an antagonist will have no effect on its own but will block agonist-stimulated binding, and a partial agonist will stimulate binding to a lesser degree than a full agonist.

Detailed Protocol: [35S]GTPγS Binding Assay

-

Reagents and Buffers:

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

-

GDP: Prepare a stock solution for a final concentration of 10 µM in the assay.

-

[35S]GTPγS: Prepare for a final concentration of 0.1 nM.

-

Agonist/Antagonist: Prepare serial dilutions of the test compound and a known full agonist (e.g., 8-OH-DPAT).

-

-

Assay Plate Setup:

-

To a 96-well plate, add:

-

50 µL of assay buffer containing membranes (10-20 µg protein).

-

25 µL of GDP solution.

-

25 µL of the test compound (for agonist mode) or a fixed concentration of full agonist plus varying concentrations of the test compound (for antagonist mode).

-

25 µL of [35S]GTPγS solution.

-

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

-

Harvesting and Counting:

-

The harvesting and counting steps are identical to the radioligand binding assay (Section 3.1, steps 6-7).

-

-

Data Analysis:

-

Agonist Mode: Plot the stimulated [35S]GTPγS binding against the log concentration of the test compound. Fit the data to a sigmoidal curve to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.

-

Antagonist Mode: Plot the inhibition of agonist-stimulated binding against the log concentration of the test compound to determine the IC50 , which can be used to calculate the antagonist dissociation constant (Kb).

-

Data Summary and Interpretation

The quantitative data derived from these assays provide a clear pharmacological signature for the compound.

| Parameter | Assay | Description | Example Interpretation |

| Ki | Radioligand Binding | The affinity of the compound for the 5-HT1A receptor. | A low Ki value (e.g., < 50 nM) indicates high binding affinity. |

| EC50 | [35S]GTPγS Binding | The concentration of compound that produces 50% of its maximal effect. | A low EC50 value indicates high potency as an agonist. |

| Emax | [35S]GTPγS Binding | The maximum response produced by the compound relative to a full agonist. | Emax ≈ 100%: Full AgonistEmax between 20-80%: Partial AgonistEmax ≈ 0%: Antagonist |

Selectivity Profiling: The Next Step

While this guide focuses on the primary hypothesized target, a comprehensive understanding requires assessing the compound's selectivity. It is crucial to screen 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride against a panel of other receptors to identify potential off-target effects. Key receptors to include in a selectivity panel would be:

-

Other Serotonin Receptors: 5-HT1B, 5-HT2A, 5-HT2C, 5-HT7

-

Dopamine Receptors: D2, D3

-

Adrenergic Receptors: α1, α2

-

hERG Channel: To assess potential for cardiac liability.

A compound with high affinity for the 5-HT1A receptor and at least a 100-fold lower affinity for other receptors would be considered a highly selective agent and a promising candidate for further development.

References

-

Meltzer, H. Y., & Massey, B. W. (2011). The role of serotonin receptors in the action of atypical antipsychotic drugs. Current opinion in pharmacology, 11(1), 59–67. [Link]

-

Singh, H., et al. (2010). Tetrazole chemistry: a review. RSC Advances, 10(4), 1-45. [Link]

-

Celada, P., Puig, M. V., & Artigas, F. (2013). Serotonin 5-HT1A receptors as a therapeutic target in depression. Expert opinion on therapeutic targets, 17(9), 1037–1050. [Link]

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

-

Mishra, N., & Sahu, M. (2013). A review on phenylpiperazine derivatives and its pharmacological activity. Chinese Journal of Biology, 2013, 1-13. [Link]

Technical Monograph: 1-(1-phenyl-1H-tetrazol-5-yl)piperazine Hydrochloride

This technical guide provides a comprehensive analysis of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride , a privileged scaffold in medicinal chemistry. It is designed for researchers utilizing this compound as a core pharmacophore for developing antifungal, antipsychotic, and antineoplastic agents.

Optimizing the Phenyl-Tetrazole-Piperazine Scaffold for Drug Discovery

Executive Summary & Compound Profile

1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride is a high-value heterocyclic building block that integrates three distinct pharmacophoric elements: a lipophilic phenyl ring, a metabolically stable tetrazole bioisostere, and a basic piperazine linker.

While often categorized as a chemical intermediate, this scaffold exhibits intrinsic biological activity, particularly within the serotonergic (5-HT) and sigma (

-

As a "Privileged Structure": Serving as the core binding motif for designing multi-target ligands (e.g., antifungal azoles, microtubule destabilizers).

-

As a Bioisostere: Replacing unstable ester or amide linkages with the rigid, non-hydrolyzable tetrazole ring to improve metabolic half-life (

).

Physicochemical Profile

| Property | Specification |

| CAS Number | 50745-66-9 (Free base) / HCl salt varies |

| Molecular Formula | |

| Molecular Weight | 266.73 g/mol (approx. for HCl salt) |

| Solubility | High in DMSO (>20 mg/mL); Moderate in Water (pH dependent) |

| pKa (Calc) | Piperazine |

| Stability | High thermal stability; Resistant to amide hydrolysis |

Structural Logic & Pharmacophore Mapping

To effectively utilize this compound, researchers must understand the causal relationship between its structural subunits and its biological behavior.

Mechanism of Action (Scaffold Level)

-

The Tetrazole Core: Acts as a cis-amide mimic or carboxylic acid bioisostere.[1] Unlike amides, it is resistant to proteases, enhancing the in vitro stability of any library derived from it.

-

The Piperazine Linker: Provides a secondary amine for rapid diversification (nucleophilic attack) and a basic nitrogen often required for salt bridges in GPCR binding pockets (e.g., Asp3.32 in 5-HT receptors).

-

The Phenyl Ring: Anchors the molecule in hydrophobic pockets (e.g., aromatic cage interactions).

Figure 1: Pharmacophore dissection showing the functional role of each subunit in receptor binding and stability.

Synthesis & Functionalization Protocols

For researchers synthesizing this compound de novo or derivatizing it for SAR (Structure-Activity Relationship) studies, the following protocols ensure high yield and purity.

A. Synthesis of the Core Scaffold

The synthesis relies on a Nucleophilic Aromatic Substitution (

Reaction:

5-chloro-1-phenyl-1H-tetrazole + Piperazine (Excess)

1-(1-phenyl-1H-tetrazol-5-yl)piperazine

Step-by-Step Protocol:

-

Reagents: Dissolve 5-chloro-1-phenyl-1H-tetrazole (1.0 eq) in acetonitrile (MeCN) or DMF.

-

Nucleophile: Add Piperazine (anhydrous, 3.0–5.0 eq). Note: Excess piperazine acts as both the nucleophile and the acid scavenger (HCl sponge), preventing the formation of bis-substituted byproducts.

-

Conditions: Reflux at 80–100°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

-

Workup:

-

Evaporate solvent under reduced pressure.

-

Resuspend residue in water.[2] The excess piperazine stays in the aqueous phase.

-

Extract the product with Ethyl Acetate (EtOAc).

-

Salt Formation: Treat the EtOAc layer with 4M HCl in Dioxane to precipitate the Hydrochloride salt.

-

-

Purification: Recrystallize from Ethanol/Ether to obtain white crystals.

B. Derivatization (Library Generation)

The secondary amine (

| Reaction Type | Reagents | Application |

| Amidation | R-COOH, HATU, DIPEA | Peptidomimetics, Protease Inhibitors |

| Urea Formation | R-N=C=O (Isocyanate) | Sigma-1 Receptor Ligands |

| Reductive Amination | R-CHO, NaBH(OAc)3 | CNS Active Agents (High Lipophilicity) |

| Sulfonylation | R-SO2-Cl, TEA | GPCR Antagonists |

In Vitro Experimental Studies

When characterizing 1-(1-phenyl-1H-tetrazol-5-yl)piperazine derivatives, three specific assays are critical to validate biological efficacy and safety.

Study 1: Receptor Binding Affinity (Target Profiling)

Rationale: Phenylpiperazines are notorious "sticky" scaffolds for Serotonin (5-HT) and Sigma receptors. You must screen for these to determine if they are the primary target or an off-target liability.

Protocol (Radioligand Binding - Membrane Prep):

-

Source: HEK-293 cells overexpressing human 5-HT1A or Sigma-1 receptor.

-

Preparation: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate membranes.

-

Incubation:

-

Ligand:

(for 5-HT1A) or -

Test Compound: 1-(1-phenyl-1H-tetrazol-5-yl)piperazine (Concentration range:

to

-

-

Termination: Rapid filtration through GF/B filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and

Study 2: Microsomal Stability (Metabolic Resistance)

Rationale: The tetrazole ring is designed to resist oxidative metabolism better than a phenyl ring alone, but the piperazine ring is susceptible to N-oxidation.

Workflow:

-

Incubation: Mix test compound (

) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4). -

Initiation: Add NADPH-generating system. Incubate at 37°C.

-

Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Analysis: LC-MS/MS quantification of the parent compound.

-

Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

).

Study 3: Tubulin Polymerization Assay (For Anticancer Applications)

Rationale: Derivatives of this scaffold (linked to aryl groups) are potent microtubule destabilizers.[3]

Protocol:

-

Reagent: Purified tubulin protein (>99%) in PEM buffer (Piperazine-N,N′-bis(2-ethanesulfonic acid), EGTA, MgCl2).

-

Setup: Add GTP (1 mM) and test compound (1–10

) to the tubulin solution at 4°C. -

Measurement: Transfer to a 37°C plate reader. Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

-

Result: A decrease in

or total absorbance compared to control (Paclitaxel or Vehicle) indicates polymerization inhibition.

Visualizing the Experimental Workflow

The following diagram illustrates the critical path from scaffold synthesis to biological validation.

Figure 2: Integrated workflow for synthesizing and screening 1-(1-phenyl-1H-tetrazol-5-yl)piperazine derivatives.

References

-

Santa Cruz Biotechnology. 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride Product Data Sheet. Retrieved from

-

TargetMol. 1-(1-phenyltetrazol-5-yl)piperazine hydrochloride: Biological Activity and Chemical Properties. Retrieved from

-

Zhang, Y., et al. (2020). "Design, synthesis and biological evaluation of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers."[3] Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

-

Popiołek, Ł. (2017). "A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview." International Journal of Pharmaceutical Sciences Review and Research. Retrieved from

-

Ostrovskii, V. A., et al. (2012). "Tetrazoles via Multicomponent Reactions." Chemical Reviews. Retrieved from

Sources

1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride molecular formula and weight

Molecular Characterization, Synthesis Logic, and Pharmacophore Utility

Executive Summary & Chemical Identity

This technical guide provides a definitive characterization of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride , a specialized heterocyclic building block used in the development of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and as a bioisostere in antifungal research.

The compound consists of a piperazine ring attached to the C5 position of a tetrazole core, which carries a phenyl substituent at the N1 position. This specific regiochemistry (1,5-disubstitution) is critical for its biological activity profile, distinguishing it from its 2,5-isomers.

Chemical Identity Data Matrix[1]

| Property | Free Base | Hydrochloride Salt |

| Systematic Name | 1-(1-phenyl-1H-tetrazol-5-yl)piperazine | 1-(1-phenyl-1H-tetrazol-5-yl)piperazine monohydrochloride |

| CAS Number | 198209-80-2 | 1171471-37-6 |

| Molecular Formula | C₁₁H₁₄N₆ | C₁₁H₁₅ClN₆ |

| Molecular Weight | 230.27 g/mol | 266.73 g/mol |

| Appearance | White to off-white crystalline powder | White crystalline solid |

| Solubility | DMSO, Methanol, Chloroform | Water, DMSO, Methanol |

| pKa (Calc.) | ~8.7 (Piperazine secondary amine) | N/A (Salt form) |

Structural Analysis & Pharmacophore Logic

The molecule is a bivalent pharmacophore composed of two distinct domains:

-

The Lipophilic Domain (Phenyl-Tetrazole): The 1-phenyl-1H-tetrazole moiety serves as a metabolically stable bioisostere for cis-amide or carboxylic acid functionalities. The tetrazole ring, being electron-deficient, pulls electron density from the attached phenyl ring, influencing pi-stacking interactions in receptor binding pockets.

-

The Hydrophilic/Basic Domain (Piperazine): The piperazine ring provides a secondary amine handle (N4 position) which is protonated at physiological pH (forming the hydrochloride salt in vitro). This positive charge center is essential for ionic bonding with aspartate residues often found in GPCR binding sites (e.g., 5-HT receptors).

Structural Diagram (DOT Visualization)

Validated Synthesis Protocol

Causality & Logic: Direct synthesis from 5-chlorotetrazoles is hazardous due to the explosive nature of high-nitrogen halides. The preferred, self-validating industrial route utilizes S-methylation of 1-phenyl-1H-tetrazole-5-thiol followed by nucleophilic aromatic substitution (SNAr). This pathway relies on the "methylthio" group acting as a superior leaving group in the electron-deficient tetrazole system.

Reagents Required:

-

Starting Material: 1-Phenyl-1H-tetrazole-5-thiol (CAS 86-93-1).[1][2][3]

-

Methylating Agent: Methyl iodide (MeI) or Dimethyl sulfate.

-

Nucleophile: Piperazine (anhydrous).

-

Solvents: Ethanol (EtOH), Dichloromethane (DCM).

-

Base: Potassium carbonate (K₂CO₃).

Step-by-Step Methodology

Phase 1: Activation (S-Methylation)

-

Dissolution: Dissolve 10.0 g (56 mmol) of 1-phenyl-1H-tetrazole-5-thiol in 100 mL of acetone or ethanol.

-

Basification: Add 1.2 equivalents of K₂CO₃. Stir for 15 minutes to generate the thiolate anion.

-

Methylation: Add 1.1 equivalents of Methyl Iodide dropwise at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 2 hours.

-

Validation Point: TLC (Hexane:EtOAc 3:1) should show disappearance of the thiol spot.

-

-

Workup: Filter inorganic salts, concentrate the filtrate, and recrystallize from ethanol to yield 5-(methylthio)-1-phenyl-1H-tetrazole .

Phase 2: Nucleophilic Displacement

-

Charge: In a round-bottom flask, dissolve the intermediate 5-(methylthio)-1-phenyl-1H-tetrazole (1 eq) in Toluene or Xylene.

-

Nucleophile Addition: Add Piperazine (3.0 equivalents) .

-

Expert Insight: Using a large excess of piperazine is critical to prevent the formation of the bis-substituted byproduct (where one piperazine molecule attacks two tetrazole rings).

-

-

Reflux: Heat the mixture to reflux (110°C) for 6–12 hours. The reaction is driven by the evolution of methanethiol (ensure proper ventilation/scrubbing).

-

Workup: Cool the reaction. Wash the organic layer with water to remove excess piperazine.

-

Extraction: Extract the product into aqueous 1M HCl (purification by acid-base switch). Wash the acidic aqueous layer with DCM to remove non-basic impurities.

-

Basification: Basify the aqueous layer to pH 10 using NaOH. Extract the free base into DCM.

Phase 3: Salt Formation

-

Dissolution: Dissolve the isolated free base oil in dry ethanol or diethyl ether.

-

Acidification: Add 4M HCl in dioxane dropwise at 0°C until pH ~2.

-

Precipitation: The white hydrochloride salt will precipitate immediately. Filter, wash with cold ether, and dry under vacuum.

Synthesis Workflow Diagram (DOT)

[5]

Analytical Verification (QC)

To ensure the trustworthiness of the synthesized compound, the following analytical parameters must be met:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Phenyl Protons: Multiplet at δ 7.5–7.7 ppm (5H).

-

Piperazine Protons: Two distinct triplets or broad multiplets. The protons adjacent to the tetrazole (N1 of piperazine) appear downfield (~3.6 ppm) due to the electron-withdrawing tetrazole. The protons adjacent to the amine (N4) appear upfield (~3.1 ppm).

-

Amine Proton: Broad singlet (exchangeable with D₂O) if free base; broad ammonium peak if HCl salt.

-

-

Mass Spectrometry (ESI+):

-

Major peak at m/z 231.1 [M+H]⁺ .

-

-

Melting Point:

-

Expect a sharp melting point range. While literature varies based on hydration, the HCl salt typically decomposes/melts >200°C.

-

Applications in Drug Discovery[6][7][8][9][10]

This molecule is not merely a reagent; it is a privileged scaffold in medicinal chemistry.[4]

-

GPCR Ligands: The phenyl-tetrazole-piperazine motif mimics the aryl-piperazine pharmacophore found in serotonin (5-HT) and dopamine receptor ligands. The tetrazole ring replaces the typical phenyl or pyridine ring found in drugs like Buspirone, altering the metabolic stability and hydrogen bonding profile.

-

Antifungal Agents: Tetrazoles are key components in lanosterol 14α-demethylase inhibitors. This specific derivative serves as a linker to attach lipophilic tails to the catalytic zinc-binding domain.

-

Proteomics: Used as a stable tag for modifying proteins or peptides where the basic piperazine enhances ionization in mass spectrometry.

References

-

National Institute of Standards and Technology (NIST). (2023). 1H-Tetrazole-5-thiol, 1-phenyl- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary: 1-(1-phenyl-1H-tetrazol-5-yl)piperazine.[5][6][7][8][9] National Library of Medicine. Retrieved from [Link]

Sources

- 1. 1H-Tetrazole-5-thiol, 1-phenyl- [webbook.nist.gov]

- 2. 1-苯基-1H-四唑-5-硫醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 198209-80-2 Cas No. | 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine | Matrix Scientific [matrixscientific.com]

- 6. scbt.com [scbt.com]

- 7. 1-phenyl-1h-tetrazole- 5-yl sulfide | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1-(1-phenyl-1H-tetrazol-5-yl)piperazine-198209-80-2 - Thoreauchem [thoreauchem.com]

- 9. Piperazine,1-(1-phenyl-1H-tetrazol-5-yl)-, CasNo.198209-80-2 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [Huarong01.lookchem.com]

An In-depth Technical Guide to 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride (CAS Number: 1171471-37-6). It covers the compound's physicochemical properties, a proposed synthesis pathway with a detailed experimental protocol, and methods for its analytical characterization. Furthermore, potential pharmacological applications are discussed based on the known activities of related tetrazole and piperazine derivatives. Safety and handling precautions are also outlined. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride is a heterocyclic compound featuring a phenyl-substituted tetrazole ring linked to a piperazine moiety. The tetrazole ring is a significant pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group, which can enhance a molecule's metabolic stability and bioavailability.[1] The piperazine scaffold is also a common structural motif in centrally active pharmaceuticals. The combination of these two pharmacores in a single molecule suggests a potential for diverse pharmacological activities.

Physicochemical Properties

A summary of the known physicochemical properties of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine and its hydrochloride salt is presented in Table 1.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride | - |

| CAS Number | 1171471-37-6 | [2] |

| Molecular Formula | C₁₁H₁₅ClN₆ | [2] |

| Molecular Weight | 266.73 g/mol | [2] |

| Appearance | White powder (for the free base) | [3] |

| Purity | ≥98% (for the free base) | [3] |

| Storage | Room temperature | [2] |

| Shelf Life | 1095 days | [2] |

Synthesis and Purification

A plausible synthetic route to 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride can be envisioned starting from the commercially available precursor, 1-phenyl-1H-tetrazole-5-thiol. This multi-step synthesis involves the conversion of the thiol to a more reactive leaving group, followed by nucleophilic substitution with piperazine and subsequent formation of the hydrochloride salt.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of 1-phenyl-1H-tetrazole-5-thiol (A1)

This precursor can be synthesized from phenylisothiocyanate and sodium azide in an aqueous medium, as described in the literature.[4]

-

Materials: Phenylisothiocyanate, Sodium Azide (NaN₃), Water.

-

Procedure: A mixture of phenylisothiocyanate and sodium azide in water is refluxed. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.[4]

Step 2: Synthesis of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine (Free Base)

A common method to form the piperazine derivative would be through a nucleophilic substitution reaction. This often involves converting the thiol group of the precursor into a better leaving group, such as a sulfonyl chloride, followed by reaction with piperazine.

-

Materials: 1-phenyl-1H-tetrazole-5-thiol, an activating agent (e.g., thionyl chloride or a chlorinating agent), Piperazine, an appropriate solvent (e.g., Dichloromethane, Tetrahydrofuran), and a non-nucleophilic base (e.g., Triethylamine).

-

Procedure:

-

1-phenyl-1H-tetrazole-5-thiol is dissolved in a suitable anhydrous solvent and cooled in an ice bath.

-

The activating agent is added dropwise to the solution. The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

In a separate flask, an excess of piperazine is dissolved in a suitable solvent.

-

The activated tetrazole intermediate is added slowly to the piperazine solution.

-

The reaction mixture is stirred at room temperature or heated gently until the reaction is complete (monitored by TLC).

-

The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude free base.

-

Purification is achieved by column chromatography.

-

Step 3: Formation of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride

-

Materials: 1-(1-phenyl-1H-tetrazol-5-yl)piperazine (free base), Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol).

-

Procedure:

-

The purified free base is dissolved in a minimal amount of a suitable solvent.

-

A solution of hydrochloric acid in an appropriate solvent is added dropwise with stirring.

-

The hydrochloride salt precipitates out of the solution.

-

The precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

-

Analytical Characterization

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl protons (typically in the aromatic region, δ 7.0-8.0 ppm), the piperazine protons (as multiplets in the aliphatic region, δ 3.0-4.0 ppm), and a signal for the N-H proton of the piperazine ring (which may be broad and its chemical shift can vary with solvent and concentration).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the phenyl ring, the tetrazole ring, and the piperazine ring. The number and chemical shifts of these signals will be consistent with the proposed structure.[4]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching vibrations of the secondary amine in the piperazine ring.

-

C-H stretching vibrations of the aromatic and aliphatic groups.

-

C=C and C=N stretching vibrations of the aromatic and tetrazole rings.[4]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the free base, and the fragmentation pattern can provide further structural information.

Potential Pharmacological Applications

While specific pharmacological data for 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride is limited in the public domain, the structural motifs suggest several potential areas of therapeutic interest.

-